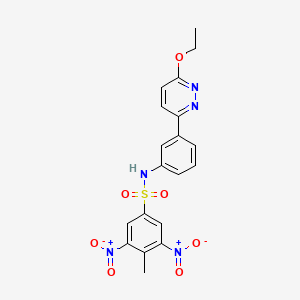

![molecular formula C7H4ClF3O2S B2547436 1-[氯(二氟)甲基]磺酰基-4-氟苯 CAS No. 1321028-49-2](/img/structure/B2547436.png)

1-[氯(二氟)甲基]磺酰基-4-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

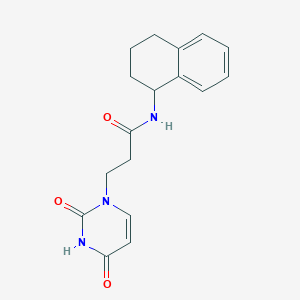

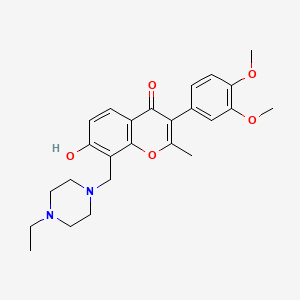

The compound 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene is a fluorinated aromatic compound that is likely to have a complex chemistry due to the presence of multiple electronegative fluorine atoms and a sulfonyl group attached to the benzene ring. The presence of these groups can significantly alter the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be challenging due to the reactivity of fluorine. However, the papers provided offer insights into related methodologies. For instance, the synthesis of derivatives of chloronitrobenzene with pentafluorosulfanyl and perfluoroalkylthio groups involves the use of bis(chlorophenyl)disulfides and fluorination with AgF2 or thermolytic reactions with xenon(II) bis(perfluoroalkylcarboxylates) . Although not directly related to the target compound, these methods could potentially be adapted for the synthesis of 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene by introducing the appropriate sulfonyl and chloromethyl groups.

Molecular Structure Analysis

The molecular structure of such a compound would be influenced by the electron-withdrawing effects of the fluorine atoms and the sulfonyl group. These groups would likely increase the electron density on the benzene ring, making it more susceptible to nucleophilic attack. The steric hindrance provided by these groups could also influence the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

The introduction of electron-withdrawing groups such as fluorine and sulfonyl groups into an aromatic ring can activate halogen substituents towards nucleophilic substitution reactions . This suggests that 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene could undergo various nucleophilic substitution reactions, potentially allowing for the introduction of different functional groups into the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often significantly different from their non-fluorinated counterparts. The high electronegativity of fluorine can lead to increased thermal stability and chemical resistance . The presence of a sulfonyl group could contribute to the compound's polarity, potentially affecting its solubility and boiling point. The papers do not provide specific data on the physical and chemical properties of 1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene, but similar compounds have been shown to have unique properties due to the presence of fluorine and other electronegative groups .

科学研究应用

有机合成和催化

由于氟化合物的独特反应性和改善药物分子药代动力学性质的能力,因此它们在有机合成和催化中至关重要。对氟化试剂的合成和应用的研究突出了氟在开发新型有机转化中的重要性。例如,在磺酰氯的促进下合成高纯度 1-氯-2,6-二氟苯,展示了氟原子在指导取代反应中的战略性引入,这对于生产药物和农用化学品的中间体至关重要 (Moore, 2003)。类似地,绿色氟化技术的开发,例如在水中羰基化合物的直接亲电氟化,展示了一种合成氟化有机分子的环保方法 (Stavber & Stavber, 2010)。

环境修复

氟化合物的持久性和潜在毒性引发了环境问题,需要研究其降解和修复。在适合原位地下水修复条件下,对全氟化合物的热活化过硫酸盐氧化研究,为解决氟化物质污染的挑战和解决方案提供了宝贵的见解 (Park et al., 2016)。

材料科学

氟化合在材料科学中扮演着至关重要的角色,特别是在高性能聚合物和涂料的开发中。将氟引入聚合物可以显著增强其性能,例如耐化学性、稳定性和疏水性。对含有氟原子的新型磺化聚(芳醚)共聚物的研究强调了氟化对用于先进应用(例如燃料电池膜)的材料的热和化学性质的影响 (Jeong et al., 2009)。

作用机制

安全和危害

未来方向

The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry . Future directions may include the development of more efficient and environmentally friendly difluoromethylation reagents and processes .

属性

IUPAC Name |

1-[chloro(difluoro)methyl]sulfonyl-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZIVEYRKDUZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

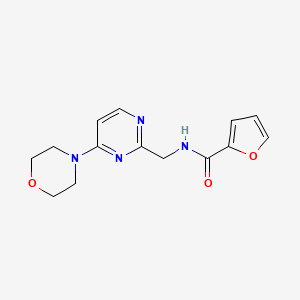

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

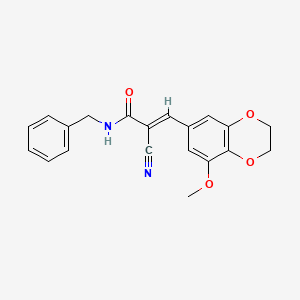

![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

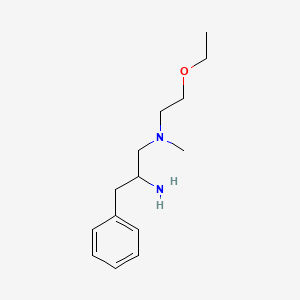

![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2547371.png)

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)